molecular formula C14H17F2N3 B11754368 [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11754368
M. Wt: 265.30 g/mol
InChI Key: XCAYBXDWYSSWPC-UHFFFAOYSA-N
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Description

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine
  • 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Uniqueness

[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific positioning of the difluorophenyl and pyrazolyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-7-19-8-6-12(18-19)10-17-9-11-4-3-5-13(15)14(11)16/h3-6,8,17H,2,7,9-10H2,1H3

InChI Key

XCAYBXDWYSSWPC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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